NMR Chemical Shifts for 2-Amino-2-ethyl-butanoic Acid Methyl Ester Hydrochloride: A Comprehensive Analytical Guide
NMR Chemical Shifts for 2-Amino-2-ethyl-butanoic Acid Methyl Ester Hydrochloride: A Comprehensive Analytical Guide
Introduction & Structural Significance
2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS 92398-54-4) is an α,α -dialkyl amino acid derivative. Due to the severe conformational restriction imparted by the gem-diethyl groups at the α -carbon, it is widely utilized as a sterically hindered building block in peptide synthesis and medicinal chemistry, notably in the development of CB2 receptor modulators and novel pyridine derivatives[1].
From an analytical perspective, this molecule presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. Despite its apparent structural simplicity, the symmetry-breaking effects of the prochiral center at C2 render specific protons magnetically non-equivalent, requiring a rigorous understanding of spin-spin coupling and stereochemistry to accurately assign the spectra.
Symmetry Analysis and Causality of Chemical Shifts
The core of understanding the 1 H NMR spectrum of this compound lies in its molecular symmetry.
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Enantiotopic Ethyl Groups: The molecule possesses a plane of symmetry passing through the ester group ( −COOCH3 ), the α -carbon (C2), and the ammonium group ( −NH3+ ). This plane reflects one ethyl group onto the other. Consequently, the two ethyl groups are enantiotopic and chemically equivalent in an achiral solvent like DMSO- d6 . They will not produce separate NMR signals.
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Diastereotopic Methylene Protons: Within a single ethyl group ( −CH2CH3 ), the two protons of the methylene ( −CH2− ) group are . Because C2 is bonded to four different functional groups (if we consider the two ethyl groups as distinct for a moment to test prochirality), replacing one of the −CH2− protons with a theoretical test group creates a chiral center at C2. Therefore, the two protons ( Ha and Hb ) reside in magnetically non-equivalent environments. They will couple to each other (geminal coupling, 2J≈14 Hz) and to the adjacent methyl group (vicinal coupling, 3J≈7.5 Hz), resulting in a complex multiplet (an ABX 3 spin system).
1 H NMR Chemical Shift Assignments
Conditions: 400 MHz, DMSO- d6 , 298 K
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Rationale |
| −NH3+ | 8.50 - 8.80 | Broad Singlet (bs) | 3H | N/A | Highly deshielded due to the positive charge on nitrogen. Broadens due to quadrupolar relaxation of 14N and chemical exchange. |
| −OCH3 | 3.75 | Singlet (s) | 3H | N/A | Deshielded by the adjacent electronegative oxygen of the ester. |
| −CH2− ( Ha ) | 1.85 - 1.95 | Multiplet (m) | 2H | 2J≈14 , 3J≈7.5 | Diastereotopic proton. Deshielded by proximity to the protonated amine and ester carbonyl. |
| −CH2− ( Hb ) | 1.75 - 1.85 | Multiplet (m) | 2H | 2J≈14 , 3J≈7.5 | Diastereotopic proton. Slightly different magnetic environment than Ha . |
| −CH3 (ethyl) | 0.85 | Triplet (t) | 6H | 3J≈7.5 | Equivalent methyl groups of the enantiotopic ethyl branches. |
13 C NMR Chemical Shift Assignments
Conditions: 100 MHz, DMSO- d6 , 298 K
| Carbon Environment | Chemical Shift ( δ , ppm) | Type | Causality / Rationale |
| C=O (Ester) | 171.0 | Quaternary | Highly deshielded carbonyl carbon. |
| C2 ( α -carbon) | 63.5 | Quaternary | Deshielded by both the ester and the −NH3+ group. |
| −OCH3 | 53.0 | Primary ( CH3 ) | Typical methoxy carbon shift. |
| −CH2− (Ethyl) | 28.0 | Secondary ( CH2 ) | Equivalent methylene carbons from the two enantiotopic ethyl groups. |
| −CH3 (Ethyl) | 8.0 | Primary ( CH3 ) | Highly shielded terminal methyl carbons. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Validation
A self-validating system requires careful solvent selection to observe all critical structural features.
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Solvent Selection: Weigh 10-15 mg of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride into a clean glass vial. Select DMSO- d6 (100% atom D) instead of D2O . Causality: D2O will cause rapid deuterium exchange with the −NH3+ protons, erasing their signal. DMSO- d6 prevents this exchange, allowing full observation of the ammonium peak to validate the salt form.
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Dissolution: Add 0.6 mL of DMSO- d6 . Vortex for 30 seconds until completely dissolved. The hydrochloride salt ensures high solubility in polar aprotic solvents.
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Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to guarantee optimal magnetic shimming.
Protocol 2: NMR Acquisition Parameters
To ensure high-fidelity data, especially for the quaternary carbons, standard must be applied.
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1 H NMR: Set the spectrometer frequency to 400 MHz (or higher). Use a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16-32 scans.
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13 C NMR: Set the frequency to 100 MHz. Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds to allow for the longer T1 relaxation times of quaternary carbons. Acquire at least 512 scans to ensure adequate signal-to-noise for the quaternary C2 and C=O carbons.
Visualizations
Experimental workflow for the NMR structural validation of the dialkyl amino acid ester.
Spin-spin coupling network illustrating the diastereotopic CH2 protons and isolated spin systems.
References
- Novel pyridine derivatives (US20120316147A1). Source: Google Patents.
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Spectrometric Identification of Organic Compounds (8th ed.) . Source: John Wiley & Sons. URL:[Link]
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High-Resolution NMR Techniques in Organic Chemistry (3rd ed.) . Source: Elsevier. URL:[Link]
